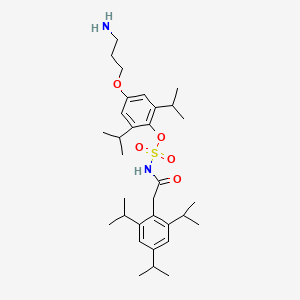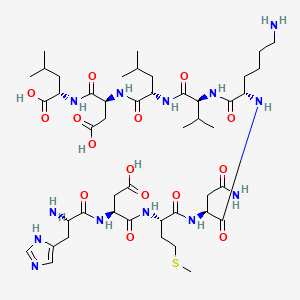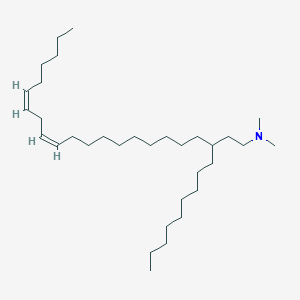
Acat-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acat-IN-4 is a chemical compound known for its role as an inhibitor of acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This enzyme is crucial for the esterification of cholesterol, a process that plays a significant role in cholesterol metabolism and the formation of lipid droplets within cells . This compound has been studied for its potential therapeutic applications, particularly in the context of diseases related to cholesterol metabolism and inflammation .
Preparation Methods
The synthesis of Acat-IN-4 involves several steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions while maintaining stringent quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Acat-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in this compound .
Scientific Research Applications
Acat-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of cholesterol esterification and lipid metabolism.
Biology: Investigated for its effects on cellular processes related to cholesterol storage and transport.
Medicine: Explored for its potential therapeutic applications in treating diseases related to cholesterol metabolism, such as cardiovascular diseases and neurodegenerative disorders
Mechanism of Action
Acat-IN-4 exerts its effects by inhibiting the activity of acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This inhibition reduces the esterification of cholesterol, leading to an increase in free cholesterol levels within cells. The compound also inhibits NF-κB mediated transcription, which plays a role in inflammatory responses . The molecular targets and pathways involved include the ACAT enzyme and the NF-κB signaling pathway .
Comparison with Similar Compounds
Acat-IN-4 is unique among ACAT inhibitors due to its specific chemical structure and inhibitory activity. Similar compounds include:
Avasimibe: Another ACAT inhibitor studied for its potential therapeutic applications in cardiovascular diseases.
CI-1011: An ACAT inhibitor investigated for its effects on lipid metabolism and atherosclerosis.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications, highlighting the uniqueness of this compound in scientific research and potential therapeutic uses .
Properties
Molecular Formula |
C32H50N2O5S |
|---|---|
Molecular Weight |
574.8 g/mol |
IUPAC Name |
[4-(3-aminopropoxy)-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C32H50N2O5S/c1-19(2)24-14-26(20(3)4)30(27(15-24)21(5)6)18-31(35)34-40(36,37)39-32-28(22(7)8)16-25(38-13-11-12-33)17-29(32)23(9)10/h14-17,19-23H,11-13,18,33H2,1-10H3,(H,34,35) |
InChI Key |
QAXDCCFJOPQLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)OCCCN)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)
![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)
![N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid](/img/structure/B11930174.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)

![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)

![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)


![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)

![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)

